molecular formula C11H14O2 B181742 2,3,5,6-Tetramethylbenzoic acid CAS No. 2604-45-7

2,3,5,6-Tetramethylbenzoic acid

Cat. No.: B181742
CAS No.: 2604-45-7
M. Wt: 178.23 g/mol
InChI Key: STIDRZRESMTQBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetramethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the alcohol to the corresponding carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3,5,6-tetramethylbenzene using air or oxygen in the presence of a suitable catalyst, such as cobalt or manganese salts . This method offers a more efficient and scalable route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetramethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the methyl groups on the benzene ring can influence the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetramethylbenzoic acid is unique due to the specific arrangement of its methyl groups, which can significantly impact its chemical reactivity and interactions with other molecules. This distinct structure makes it valuable for various applications and research studies .

Properties

IUPAC Name

2,3,5,6-tetramethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIDRZRESMTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180687
Record name Benzoic acid, 2,3,5,6-tetramethyl-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2604-45-7
Record name 2,3,5,6-Tetramethylbenzoic acid
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Record name Benzoic acid, 2,3,5,6-tetramethyl-
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Record name 2604-45-7
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Record name Benzoic acid, 2,3,5,6-tetramethyl-
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Record name 2,3,5,6-tetramethylbenzoic acid
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Record name 2,3,5,6-Tetramethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the steric bulk of 2,3,5,6-Tetramethylbenzoic acid influence its acidity compared to less substituted benzoic acids?

A1: The increased acidity of this compound compared to benzoic acid or less substituted derivatives is not solely due to steric inhibition of resonance (SIR), as traditionally believed. While the presence of four methyl groups in the ortho positions does force the carboxyl group out of plane with the aromatic ring, limiting resonance stabilization in the acid form, this effect is counteracted by similar or even greater SIR in the corresponding carboxylate anion. [] Therefore, the primary contributor to the enhanced acidity is likely the electrostatic interaction between the electron-withdrawing carboxyl group and the electron-donating methyl groups, which stabilizes the anion more effectively than in less substituted analogs. [] This highlights the importance of considering both steric and electronic factors when analyzing the properties of substituted aromatic compounds. You can find more details in this research paper: [] (https://www.semanticscholar.org/paper/f59ca976c6ad7f2566a28054cfa1fb7b3909a131)

Q2: Can this compound be used as a building block for Metal-Organic Frameworks (MOFs)?

A2: Yes, a derivative of this compound, specifically 4,4'-((2,3,5,6-tetramethylphenyl)boranediyl)bis(this compound), was successfully incorporated as a linker in the synthesis of a Zn-based MOF. [] Interestingly, during the synthesis, an in situ decarboxylation reaction occurred, leading to the formation of this modified linker from the originally intended tris(p-carboxylic acid)tridurylborane ligand. [] This highlights the potential for unexpected reactivity during MOF synthesis and the possibility of generating novel structures through such in situ transformations. This specific MOF exhibited blue fluorescence and promising gas adsorption properties due to its permanent porosity. [] You can read more about this in the following research article: [] (https://www.semanticscholar.org/paper/e99fca9f8a07dc2c96d8d82d496494b6d3388aa9)

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